molecular formula C18H13FN2O2S B2673417 3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine CAS No. 872695-37-9

3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine

Cat. No. B2673417
CAS RN: 872695-37-9
M. Wt: 340.37
InChI Key: PFKYMMQOSCQFBX-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has a 1,3-benzodioxol-5-yl group and a 4-fluorophenyl group attached to it via a sulfanyl linker .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, the 1,3-benzodioxol-5-yl group, and the 4-fluorophenyl group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyridazine ring might undergo reactions typical of heterocyclic compounds, while the 1,3-benzodioxol-5-yl and 4-fluorophenyl groups might undergo reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would all play a role in determining its properties .

Scientific Research Applications

Synthesis and Structural Analysis

Research has explored the synthesis of novel heterocyclic compounds, including pyridazine analogs, for their significant pharmaceutical importance. For instance, a study detailed the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, highlighting the potential of such compounds in medicinal chemistry due to their structural uniqueness and potential biological activity. The compound was synthesized through a series of steps starting from 2-(4-chloro-3 methylphenoxy) acetic acid, highlighting the importance of heterocyclic compounds in drug discovery and development (Hamdi Hamid Sallam et al., 2021).

Antimicrobial and Antitumor Activities

Another area of research involves evaluating the biological activities of pyridazine derivatives. A study synthesized a series of compounds to investigate their in vitro antimicrobial and antitumor properties. The findings revealed that certain derivatives exhibited significant activity against bacterial strains and cancer cell lines, underscoring the therapeutic potential of pyridazine derivatives in treating infections and cancer (H. Hafez et al., 2017).

Corrosion Inhibition

Pyridazine derivatives have also been studied for their potential as corrosion inhibitors, an application relevant to materials science and engineering. A particular study focused on the inhibition efficiency of pyridazine compounds on the corrosion of pure iron in hydrochloric acid solution. The research demonstrated that certain pyridazine derivatives could significantly reduce corrosion, offering a promising approach to protecting metals from corrosive environments (A. Chetouani et al., 2003).

Herbicidal Activities

The exploration of pyridazine derivatives extends to agriculture, where their herbicidal activities are of interest. Research has synthesized novel pyridazine derivatives and evaluated their herbicidal efficacy against various plant species. Some compounds were found to exhibit excellent herbicidal activity at low doses, highlighting the potential of pyridazine derivatives as effective weed control agents (Han Xu et al., 2012).

Mechanism of Action

Without specific studies or data, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action and potential biological targets .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2S/c19-14-4-1-12(2-5-14)10-24-18-8-6-15(20-21-18)13-3-7-16-17(9-13)23-11-22-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYMMQOSCQFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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